3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one
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Overview
Description
3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is a complex organic compound that features a pyranone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyranone Core: This can be achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the piperazine and piperidine groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The pyranone core can be reduced to form a dihydropyranone.
Substitution: The piperazine and piperidine groups can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyranone core would yield a dihydropyranone.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: This compound is a potent PI3K alpha inhibitor used in cancer research.
5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4H-pyran-4-one: Another compound with a pyranone core, used in various chemical studies.
Uniqueness
3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(piperidin-1-ylmethyl)-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C17H27N3O5S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-hydroxy-2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C17H27N3O5S/c1-26(23,24)20-9-7-19(8-10-20)13-16-17(22)15(21)11-14(25-16)12-18-5-3-2-4-6-18/h11,22H,2-10,12-13H2,1H3 |
InChI Key |
NMPKDLDCEVPCBU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C(=O)C=C(O2)CN3CCCCC3)O |
Origin of Product |
United States |
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